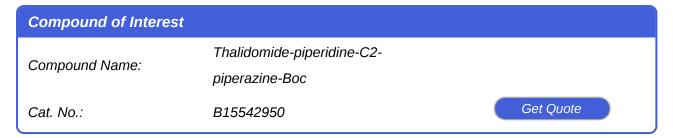


Application Notes: Designing and Evaluating a PROTAC Molecule with a Piperazine Linker

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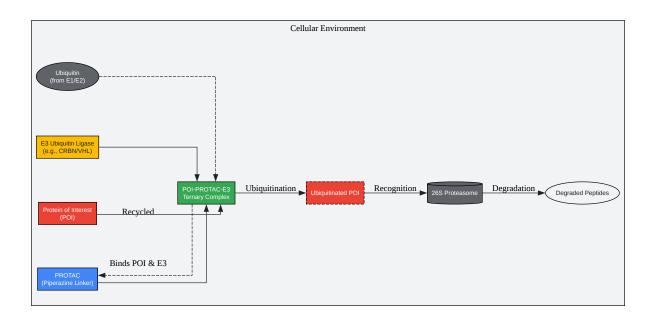
For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome. This event-driven, catalytic mechanism allows PROTACs to degrade proteins, including those previously considered "undruggable," with high potency and selectivity.

The linker is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical properties. This document focuses on the design and evaluation of PROTACs incorporating a piperazine-based linker. Piperazine moieties are frequently used as they can confer a degree of rigidity, improve aqueous solubility upon protonation, and offer synthetically tractable attachment points, potentially enhancing cell permeability and pharmacokinetic properties.





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